molecular formula C17H24N2O4 B153322 tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate CAS No. 609781-33-1

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No.: B153322
CAS No.: 609781-33-1
M. Wt: 320.4 g/mol
InChI Key: PMEPMWIIELZLHZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of “this compound” are currently unknown . As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in detail.

Biochemical Analysis

Biochemical Properties

Tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their catalytic activity. This interaction can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments, leading to variations in its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

The synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-(4-carbamoylphenoxy)piperidine with tert-butyl chloroformate under specific reaction conditions . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use in drug development and as a pharmacological tool to study disease mechanisms.

    Industry: It is employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of research applications.

Properties

IUPAC Name

tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEPMWIIELZLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630192
Record name tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609781-33-1
Record name tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-(4-cyano-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester Example 9, step 1, 215 mg, 0.71 mmol) and potassium carbonate (49 mg, 0.36 mmol) in DMSO (35 mL) at 0° C. Then add dropwise hydrogen peroxide (213 μL). Then stir at room temperature for 1 h. Quench the reaction with water (10 mL) and extract with EtOAc/hexanes (2/1, 3×20 mL). Combine the organic layers, dry over magnesium sulfate, filter and concentrate to give the title compound.
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49 mg
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213 μL
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35 mL
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